2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde is an organic compound with the molecular formula C10H10Cl2O It is characterized by the presence of two chlorine atoms attached to the benzene ring and a dimethyl group attached to the alpha carbon of the aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Chlorination of Benzeneacetaldehyde: : One common method involves the chlorination of benzeneacetaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.
-
Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of 2,4-dichlorobenzene with isobutyraldehyde. This reaction requires a Lewis acid catalyst like aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The aldehyde group in 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOCH3) can be used to introduce methoxy groups.
Major Products Formed
Oxidation: 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetic acid.
Reduction: 2,4-Dichloro-alpha,alpha-dimethyl-benzeneethanol.
Substitution: 2,4-Dimethoxy-alpha,alpha-dimethyl-benzeneacetaldehyde.
Scientific Research Applications
Chemistry
In chemistry, 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of chlorinated aldehydes on cellular processes. It may serve as a model compound to investigate the toxicity and metabolic pathways of similar substances.
Medicine
While not commonly used directly in medicine, derivatives of this compound may have potential applications in drug development. Its structural features can be modified to create new pharmacologically active compounds.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and agrochemicals. Its unique properties make it suitable for specific applications where chlorinated aldehydes are required.
Mechanism of Action
The mechanism by which 2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group is typically targeted by oxidizing agents, leading to the formation of carboxylic acids. In biological systems, the compound may interact with cellular components, leading to oxidative stress or other biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetaldehyde: Lacks the chlorine atoms and dimethyl groups, making it less reactive in certain chemical reactions.
2,4-Dichlorobenzaldehyde: Similar in structure but lacks the dimethyl groups, affecting its reactivity and applications.
2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetic acid: The oxidized form of the compound, with different chemical properties and applications.
Uniqueness
2,4-Dichloro-alpha,alpha-dimethyl-benzeneacetaldehyde is unique due to the presence of both chlorine atoms and dimethyl groups, which enhance its reactivity and make it suitable for a wide range of chemical transformations
Properties
Molecular Formula |
C10H10Cl2O |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10Cl2O/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
InChI Key |
AUXYSQBHPNXKSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.